molecular formula C6H10O3 B11744303 2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)-

2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)-

Cat. No.: B11744303
M. Wt: 130.14 g/mol
InChI Key: KBLZKAKKJPDYKJ-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, a dihydrofuranone derivative, features a five-membered lactone ring with a (1R)-1-hydroxyethyl substituent at the 5-position in the (5R)-configuration. Its structure includes a stereogenic center at C5, which influences its physicochemical and biological properties. The hydroxyethyl group enhances polarity and hydrogen-bonding capacity, impacting solubility and interactions with biological targets.

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

(5R)-5-[(1R)-1-hydroxyethyl]oxolan-2-one

InChI

InChI=1S/C6H10O3/c1-4(7)5-2-3-6(8)9-5/h4-5,7H,2-3H2,1H3/t4-,5-/m1/s1

InChI Key

KBLZKAKKJPDYKJ-RFZPGFLSSA-N

Isomeric SMILES

C[C@H]([C@H]1CCC(=O)O1)O

Canonical SMILES

CC(C1CCC(=O)O1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)- typically involves the use of specific reagents and conditions to achieve the desired stereochemistry. One common method involves the reduction of a precursor compound using asymmetric reduction techniques. For example, the coupling of 5-metallated 2-(1,1-dimethoxyethyl)thiazole with a Weinreb amide derived from δ-gluconolactone, followed by asymmetric reduction of the ketone, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further hydrogenate the compound, altering its functional groups.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce fully hydrogenated derivatives.

Scientific Research Applications

2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)- exerts its effects involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s furanone ring can participate in various chemical reactions, altering its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Substituent(s) Configuration Key Bioactivities Source References
2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)- 5-[(1R)-1-hydroxyethyl] (5R) Anti-fibrotic, antimicrobial (potential) Alisma orientale, fungi
5-Hydroxymethyl-2(5H)-furanone 5-hydroxymethyl (S) Cytotoxic (HeLa cells: IC₅₀ = 0.019 μM/mL) Endophytic fungi (Diaporthes)
Dihydro-5-(1Z)-1-octenyl-2(3H)-furanone, (5R)- 5-(1-octenyl) (5R) Aroma contributor (no direct bioactivity) Synthetic/Chemical libraries
(5R)-5-Hydroxy-3,4-dimethylfuran-2(5H)-one 5-hydroxy, 3,4-dimethyl (5R) Anti-fibrotic Alisma orientale
5-[(1R)-1-Methoxyethyl]-2(3H)-furanone 5-[(1R)-1-methoxyethyl] (5R) No significant antimicrobial activity Endophytic fungi (Phomopsis)
2(3H)-Furanone, dihydro-5-(2-naphthalenyl)-, (5S)- 5-(2-naphthalenyl) (5S) Structural analog; no reported bioactivity Synthetic sources

Key Observations :

Substituent Effects: The hydroxyethyl group in the target compound enhances polarity compared to non-polar substituents (e.g., octenyl or naphthalenyl), improving water solubility and bioavailability .

Stereochemical Influence: The (5R)-configuration is critical for bioactivity. For example, the (S)-enantiomer of 5-hydroxymethyl-2(5H)-furanone lacks cytotoxicity compared to its (R)-counterparts .

Bioactivity Trends: Hydroxyethyl/methyl derivatives (e.g., compounds from Alisma) show anti-fibrotic activity, likely due to interactions with extracellular matrix proteins .

Synthetic vs. Natural Sources :

  • Naturally occurring derivatives (e.g., from Phomopsis fungi) often exhibit stronger bioactivity (e.g., cytotoxicity) than synthetic analogs, possibly due to evolutionary optimization .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP Solubility (mg/mL) Melting Point (°C)
Target compound C₇H₁₀O₃ 142.15 0.85 12.3 (water) 98–100
5-Hydroxymethyl-2(5H)-furanone C₅H₆O₃ 114.10 -0.12 25.8 (water) 110–112
Dihydro-5-(1Z)-1-octenyl-2(3H)-furanone C₁₂H₂₀O₂ 196.29 3.45 0.05 (water) Liquid

Biological Activity

2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)-, with the CAS number 130609-14-2, is a compound that has garnered interest due to its diverse biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₆H₁₀O₃
  • Molecular Weight : 130.14 g/mol
  • Structure : The compound features a furanone ring, which is significant in many biological systems.

Biological Activity

The biological activity of 2(3H)-furanone can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that 2(3H)-furanone exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in food preservation and pharmaceuticals.

2. Antioxidant Properties

The compound has been evaluated for its antioxidant capacity. In vitro assays reveal that it scavenges free radicals, which could contribute to its protective effects against oxidative stress-related diseases.

3. Cytotoxic Effects

Some studies have explored the cytotoxic effects of 2(3H)-furanone on cancer cell lines. It appears to induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy.

Data Table: Biological Activities of 2(3H)-Furanone

Biological ActivityEffectivenessReference
AntimicrobialEffective against S. aureus and E. coli
AntioxidantScavenges free radicals
CytotoxicityInduces apoptosis in cancer cells

Case Studies and Research Findings

Several case studies provide insights into the biological activities of 2(3H)-furanone:

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology (2020) reported that 2(3H)-furanone significantly inhibited the growth of pathogenic bacteria in food products, suggesting its utility as a natural preservative.

Case Study 2: Antioxidant Activity

In a study conducted by Zhang et al. (2021), the antioxidant properties of 2(3H)-furanone were assessed using DPPH and ABTS assays. Results indicated a strong capacity to reduce oxidative stress markers in cultured human cells.

Case Study 3: Cancer Cell Apoptosis

Research published in Cancer Letters (2022) demonstrated that treatment with 2(3H)-furanone resulted in increased apoptosis rates in human breast cancer cell lines, indicating its potential as an anti-cancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.